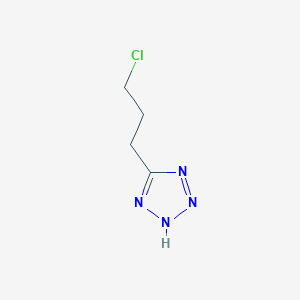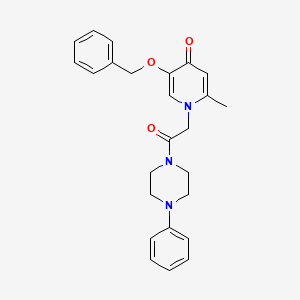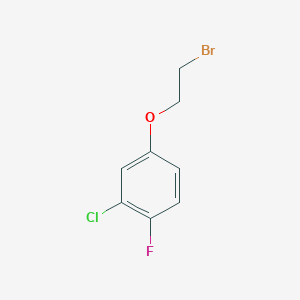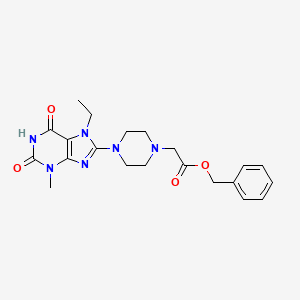
5-(3-クロロプロピル)テトラゾール
説明
5-(3-Chloropropyl)tetrazole: is an organic compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the chloropropyl group at the 5-position of the tetrazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
科学的研究の応用
Chemistry: 5-(3-Chloropropyl)tetrazole is used as an intermediate in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical research applications.
Biology and Medicine: Tetrazole derivatives, including 5-(3-Chloropropyl)tetrazole, have shown potential as bioisosteres of carboxylic acids, making them useful in the design of pharmaceuticals with improved pharmacokinetic properties. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, 5-(3-Chloropropyl)tetrazole is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as high thermal stability and resistance to degradation .
作用機序
Target of Action
5-(3-Chloropropyl)tetrazole is a synthetic compound that belongs to the tetrazole family . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are often used in medicinal chemistry due to their diverse biological applications . .
Mode of Action
Tetrazoles, including 5-(3-Chloropropyl)tetrazole, possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 5-(3-Chloropropyl)tetrazole may affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 5-(3-Chloropropyl)tetrazole may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Given the wide range of biological activities of tetrazoles , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that tetrazoles are stable over a wide ph range and are resistant to various oxidizing and reducing agents . This suggests that 5-(3-Chloropropyl)tetrazole may be stable and effective under a variety of environmental conditions, but further studies are needed to confirm this.
生化学分析
Biochemical Properties
5-(3-Chloropropyl)tetrazole, like other tetrazoles, is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Molecular Mechanism
Tetrazoles are known to form stable metallic compounds and molecular complexes due to their nitrogen electron density . They also show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing)
Temporal Effects in Laboratory Settings
Tetrazoles are known for their excellent stability .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the reaction of 3-chloropropyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods: In an industrial setting, the production of 5-(3-Chloropropyl)tetrazole can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 5-(3-Chloropropyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
5-Phenyltetrazole: Similar to 5-(3-Chloropropyl)tetrazole but with a phenyl group instead of a chloropropyl group. It is used in medicinal chemistry as a bioisostere of carboxylic acids.
5-Methyltetrazole: Contains a methyl group at the 5-position. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Aminotetrazole: Features an amino group at the 5-position.
Uniqueness: The presence of the chloropropyl group in 5-(3-Chloropropyl)tetrazole imparts unique reactivity, particularly in substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives. This distinguishes it from other tetrazole derivatives, which may not offer the same level of synthetic flexibility .
特性
IUPAC Name |
5-(3-chloropropyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFJEPIMKQDCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454916 | |
| Record name | 5-(3-chloropropyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-91-7 | |
| Record name | 5-(3-chloropropyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide](/img/structure/B2507044.png)

![3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2507046.png)



![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2507059.png)
![4-[(4-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2507060.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2507065.png)
